6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIBXBGQSLKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simple starting materials. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde in the presence of a catalyst. For instance, nano-eggshell/Ti(IV) has been used as a catalyst under solvent-free conditions to achieve high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. Catalysts such as CoCeO2 nanoparticles have been employed to enhance the efficiency and sustainability of the process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is of significant interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of dihydropyrano[2,3-c]pyrazole compounds exhibit cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting a promising avenue for developing new anticancer therapies .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects. It has been tested in vitro and in vivo for its ability to reduce inflammation markers.
- Case Study 2 : In a rat model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups . This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains.
- Case Study 3 : A series of tests indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Development of Functional Materials
Beyond biological applications, the compound's unique structure allows it to be used in the development of functional materials.
- Case Study 4 : Researchers have synthesized polymer composites incorporating this compound, which demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .
Photovoltaic Applications
There is ongoing research into using this compound in organic photovoltaic cells due to its electronic properties.
- Case Study 5 : Preliminary results show that devices fabricated using this compound as a donor material exhibit promising power conversion efficiencies, making it a candidate for future solar energy applications .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anti-inflammatory | Rat model | N/A | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Table 2: Material Properties
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases and topoisomerases. The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Pyranopyrazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison:
Substituent Variations at Position 4
Key Observations :
- Hydroxyl groups improve aqueous solubility but may reduce metabolic stability compared to methoxy or halogen groups.
Substituent Variations at Position 3
Key Observations :
- Trifluoromethyl groups enhance resistance to oxidative metabolism, prolonging half-life in biological systems.
Key Observations :
- Catalysts like Fe₃O4@NFC@Co(II) improve reaction efficiency and recyclability in green synthesis .
- Piperidine is a common base for Knoevenagel condensations in pyranopyrazole synthesis .
Table 1: Melting Points and Yields of Selected Analogs
Table 2: NMR Chemical Shifts for Key Protons
Biological Activity
6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 324.39 g/mol. The structure features a dihydropyrano-pyrazole framework that is known to contribute to its biological efficacy.
1. Antitumor Activity
Recent studies have demonstrated that compounds within the pyrazole class exhibit notable antitumor properties. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity. The most effective compounds demonstrated IC50 values lower than 10 µM, indicating high potency against these cell lines .
2. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives are recognized for their anti-inflammatory properties.
Research Findings:
In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This reduction correlates with a decrease in inflammatory markers in animal models .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied, with promising results against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 6-Amino-4-(4-hydroxyphenyl)-... | Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 | |
| Pseudomonas aeruginosa | 20 | 16 | |
| Ampicillin | Staphylococcus aureus | 22 | 8 |
The above table illustrates that the compound exhibits comparable antibacterial activity to standard antibiotics like ampicillin, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity.
Key Findings:
Research indicates that substituents on the phenyl rings significantly affect the compound's activity. For instance:
- Hydroxyl groups increase solubility and bioavailability.
- Alkyl chain length influences lipophilicity and cellular uptake.
Q & A
Q. How does the 3-propyl group influence stability compared to methyl/isopropyl analogs?
- Analysis :
- Steric Effects : Longer alkyl chains (propyl) increase hydrophobic interactions but may induce conformational strain (evidenced by XRD) .
- Oxidative Stability : Propyl groups show higher resistance to autoxidation (Tonset 230°C) vs. methyl (210°C) .
Tables
Q. Table 1. Comparative Yields and Characterization Data for Selected Derivatives
| Substituent (R) | Yield (%) | Melting Point (°C) | HRMS [M+H]<sup>+</sup> | Reference |
|---|---|---|---|---|
| 4-Hydroxyphenyl | 89 | 198–200 | 402.446 | |
| 4-Nitrophenyl | 58 | 247–248 | 331.0116 | |
| 4-Methoxyphenyl | 85 | 211–212 | 282.1117 |
Q. Table 2. Key Pharmacological Parameters
| Assay | EC50 (µM) | Target | Reference |
|---|---|---|---|
| Calcium Channel Blockade | 5.2 ± 0.3 | L-type Cav1.2 | |
| Vasorelaxation (Aorta) | 12.4 ± 1.1 | NO/cGMP Pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
